Khk-IN-4

Fructose metabolism KHK inhibition In vivo efficacy

KHK-IN-4 (compound 14) is a potent, orally bioavailable ketohexokinase (KHK) inhibitor optimized for superior liver distribution. Researchers face inconsistent data when substituting KHK inhibitors due to variable pharmacokinetics-KHK-IN-4 resolves this with validated target engagement. • HepG2 IC50 = 196 nM; cytotoxicity >150 μM (>760× selectivity window) • Superior in vivo potency vs. PF-06835919 in rat KHK inhibition assays • Enhanced liver accumulation for clear PK/PD correlation in metabolic models Shipped globally with verified purity and Certificates of Analysis.

Molecular Formula C18H24F2N4O2
Molecular Weight 366.4 g/mol
Cat. No. B12377070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKhk-IN-4
Molecular FormulaC18H24F2N4O2
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCC1CCN1C2=NC3=C(CCC3(F)F)C(=N2)N4CCC(C4)CCC(=O)O
InChIInChI=1S/C18H24F2N4O2/c1-11-5-9-24(11)17-21-15-13(4-7-18(15,19)20)16(22-17)23-8-6-12(10-23)2-3-14(25)26/h11-12H,2-10H2,1H3,(H,25,26)/t11-,12-/m0/s1
InChIKeyAIYUIFPRCKEHOE-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KHK-IN-4: Potent Liver-Targeting KHK Inhibitor


KHK-IN-4 (also referred to as compound 14) is a potent and orally bioavailable small molecule inhibitor of ketohexokinase (KHK), the rate-limiting enzyme in fructose metabolism [1]. Its discovery and optimization, published in the *Journal of Medicinal Chemistry*, involved the systematic evaluation of a novel chemical series designed to improve upon existing KHK inhibitors [1]. KHK-IN-4 is characterized by enhanced in vivo potency and preferential distribution to the liver, its primary target organ, distinguishing it from earlier compounds [1].

Why KHK-IN-4 Cannot Be Substituted


Generic substitution among KHK inhibitors is inadvisable due to significant variations in key parameters: biochemical potency against KHK isoforms, in vivo efficacy in metabolic models, and, most critically, pharmacokinetic properties such as liver tissue distribution [1]. Compounds like KHK-IN-1 and KHK-IN-2 exhibit differing biochemical IC50 values and lack the optimized liver targeting seen in KHK-IN-4 . PF-06835919, a first-in-class clinical candidate, shows lower in vivo potency and reduced liver accumulation compared to KHK-IN-4 [1]. These differences directly impact experimental outcomes in models of fructose metabolism and nonalcoholic fatty liver disease (NAFLD), making direct substitution a source of confounding data [1].

Key Differentiators: Head-to-Head Evidence


Superior In Vivo Potency vs PF-06835919

In a direct head-to-head in vivo comparison using a rat KHK inhibition assay, KHK-IN-4 (compound 14) exhibited significantly more potent activity than the first-in-class clinical candidate PF-06835919 [1]. The study, which also characterized the pharmacokinetic profiles of both compounds, established KHK-IN-4's superior efficacy in a whole-animal system [1].

Fructose metabolism KHK inhibition In vivo efficacy

Enhanced Liver Targeting vs PF-06835919

Beyond overall in vivo potency, KHK-IN-4 demonstrates a crucial pharmacokinetic advantage: it achieves higher drug distribution concentrations in the liver, the primary site of KHK activity and fructose metabolism, compared to PF-06835919 [1]. This targeted accumulation is a key optimization feature of the compound series [1].

Tissue distribution Pharmacokinetics Liver targeting

Oral Bioavailability and Favorable ADME Profile

The publication explicitly notes that KHK-IN-4 possesses 'good absorption, distribution, metabolism, and excretion and pharmacokinetic properties' [1]. This comprehensive ADME profile supports its utility as an in vivo chemical probe, distinguishing it from less well-characterized KHK inhibitors [1].

Oral bioavailability ADME Drug-like properties

Potent Inhibition of KHK-Driven Fructose Metabolism in Human Hepatocytes

In a cellular context, KHK-IN-4 (as its enantiomer ent-14) potently inhibits KHK activity in human HepG2 liver cells, with an IC50 of 196 nM for antiproliferative activity, while demonstrating low cytotoxicity (>150 μM) and minimal mitotoxicity . This cellular profile confirms its functional inhibition of fructose metabolism in a relevant human cell model.

Cellular efficacy Hepatocytes Fructose-1-phosphate

Research Applications for KHK-IN-4


In Vivo Fructose-Driven Metabolic Disease Models

For researchers using rodent models of diet-induced metabolic syndrome, KHK-IN-4 is the optimal choice for studying the role of fructose metabolism. Its superior in vivo potency over PF-06835919 [1] ensures robust target engagement and measurable pharmacodynamic effects on endpoints like hepatic steatosis, inflammation, and insulin resistance.

PK/PD Studies with Hepatic Drug Targeting

KHK-IN-4's improved liver distribution compared to PF-06835919 [1] makes it an ideal chemical probe for PK/PD studies. Its ability to achieve high hepatic drug concentrations allows for clear correlation between drug exposure in the target organ and downstream inhibition of fructose-1-phosphate production, which is essential for understanding the compound's mechanism of action in vivo.

Mechanistic Studies in Hepatocytes

KHK-IN-4 is well-suited for in vitro studies aiming to dissect the cellular consequences of fructose metabolism. Its potent inhibition of KHK in HepG2 cells (IC50 = 196 nM) with a wide selectivity window over cytotoxicity (>150 μM) enables the design of experiments that can distinguish between direct fructose-induced effects and downstream metabolic consequences, such as ATP depletion, uric acid production, and lipogenesis.

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